molecular formula C10H10O3 B1368985 3-(Allyloxy)-4-hydroxybenzaldehyde

3-(Allyloxy)-4-hydroxybenzaldehyde

Cat. No. B1368985
M. Wt: 178.18 g/mol
InChI Key: GUSZIMPCXDGFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Allyloxy)-4-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Allyloxy)-4-hydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Allyloxy)-4-hydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(Allyloxy)-4-hydroxybenzaldehyde

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

4-hydroxy-3-prop-2-enoxybenzaldehyde

InChI

InChI=1S/C10H10O3/c1-2-5-13-10-6-8(7-11)3-4-9(10)12/h2-4,6-7,12H,1,5H2

InChI Key

GUSZIMPCXDGFQM-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=CC(=C1)C=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

149 g (1 mol) of o-allyloxyphenol and 180 g (1.22 mols) of chloral are fused by gentle warming, 100 g of finely powdered sodium carbonate are added at 25° C. and the mixture is subsequently stirred for 8 hours. The resulting viscous mass is stored for 5 days at room temperature and then introduced into 500 ml of water. The whole is thoroughly stirred, the water is decanted and washing is repeated three more times, with 250 ml of water at a time. The viscous oil which remains is crude 2-allyloxy-4-(1-hydroxy-2-trichloro-ethyl)-phenol. This is introduced into a solution of 250 g of potassium hydroxide in 500 ml of methanol at 30° C. over the course of 2-3 hours and the reaction mixture is left to stand for 3 hours. The alkali metal salts which have precipitated are filtered off and the filtrate is evaporated under reduced pressure. The oily residue is converted into a slurry with ice water, acidified with hydrochloric acid and extracted with chloroform. The chloroform extract is washed with water, dried over sodium sulphate and then filtered through a 3 cm thick layer of Merck silica gel (0.063-0.20). After washing with chloroform, evaporation of the filtrate under reduced pressure and crystallisation of the residue from hexane yields 3-allyloxy-4-hydroxybenzaldehyde of melting point 66°-67° C.
Quantity
149 g
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

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